molecular formula C7H3BrINS B1532877 6-Bromo-2-iodobenzo[d]thiazole CAS No. 1188077-72-6

6-Bromo-2-iodobenzo[d]thiazole

Cat. No.: B1532877
CAS No.: 1188077-72-6
M. Wt: 339.98 g/mol
InChI Key: BKEJBIDIIKBSFD-UHFFFAOYSA-N
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Description

6-Bromo-2-iodobenzo[d]thiazole (CAS No: 1188077-72-6) is a high-value, polyhalogenated heterocyclic compound that serves as a versatile synthetic intermediate in advanced chemical research and development. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . This compound is particularly valuable for constructing complex molecules via sequential metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, where the differential reactivity of the bromo and iodo substituents allows for selective functionalization . Its primary research applications include use as a key building block in the synthesis of potential pharmaceutical agents. Benzo[d]thiazole derivatives are extensively investigated for their antimicrobial, anticancer, and antitubercular properties, making this compound a critical starting material for generating novel bio-active candidates for biological screening . Furthermore, it finds utility in materials science, particularly in the development of organic electronic materials. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEJBIDIIKBSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737841
Record name 6-Bromo-2-iodo-1,3-benzothiazole
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URL https://comptox.epa.gov/dashboard/DTXSID20737841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188077-72-6
Record name 6-Bromo-2-iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 2 Iodobenzo D Thiazole and Its Precursors

Strategies for Regioselective Halogenation of Benzothiazole (B30560) Systems

The benzothiazole ring system exhibits differential reactivity at its various positions, allowing for regioselective halogenation under controlled conditions. The electron-rich benzene (B151609) ring is susceptible to electrophilic aromatic substitution, while the C-2 position of the thiazole (B1198619) ring can be functionalized through different chemical pathways.

Direct Bromination Approaches

Direct bromination of the benzothiazole core can lead to the introduction of bromine atoms at multiple sites. However, specific reagents and conditions can favor the formation of particular isomers. A notable example is the synthesis of 2,6-dibromobenzothiazole (B1326401), which serves as a precursor that could potentially be selectively de-brominated or further functionalized.

One patented method describes the synthesis of 2,6-dibromobenzothiazole from benzothiazole using N-bromosuccinimide (NBS) as the brominating agent in the presence of titanium dioxide as a catalyst. The reaction is typically carried out in chloroform (B151607) at a temperature range of 45-55 °C. This approach allows for the simultaneous introduction of bromine at both the C-2 and C-6 positions.

Table 1: Synthesis of 2,6-dibromobenzothiazole via Direct Bromination
Starting MaterialReagents and ConditionsProductYieldReference
BenzothiazoleN-bromosuccinimide, Titanium dioxide, Chloroform, 45-55 °C, 9-15 h2,6-dibromobenzothiazole74-77%

Selective Iodination Procedures

The introduction of an iodine atom at the C-2 position of the benzothiazole ring is a key step in the synthesis of the target compound. While direct iodination of an unsubstituted benzothiazole can be challenging to control regioselectively, the Sandmeyer reaction provides a reliable method for the conversion of a C-2 amino group into an iodo group. This approach is particularly useful when starting from 2-amino-6-bromobenzothiazole (B93375).

The Sandmeyer reaction involves the diazotization of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. Subsequent treatment of the diazonium salt with an iodide salt, such as potassium iodide, results in the replacement of the diazonium group with an iodine atom. This method is a cornerstone in aromatic chemistry for introducing a wide range of functionalities that are not easily accessible through direct substitution.

Sequential Halogenation Protocols

The synthesis of 6-bromo-2-iodobenzo[d]thiazole is most effectively achieved through a sequential halogenation strategy. This involves the initial synthesis of a 6-bromobenzothiazole (B1273717) intermediate, followed by the selective introduction of iodine at the C-2 position.

A practical route commences with the synthesis of 2-amino-6-bromobenzothiazole. This intermediate can then undergo a Sandmeyer reaction to replace the 2-amino group with an iodine atom, yielding the final product, this compound. This sequential approach allows for precise control over the placement of both halogen atoms on the benzothiazole scaffold.

Synthesis of 6-Bromobenzothiazole Intermediates

The preparation of 6-bromobenzothiazole and its derivatives is a critical prerequisite for the synthesis of the target compound. Several methods have been developed for the regioselective bromination of the benzothiazole ring at the C-6 position.

Bromination at the C-6 Position of Benzothiazole Rings

The C-6 position of the benzothiazole ring can be selectively brominated using various methods. A common and effective approach involves the cyclization of 4-bromoaniline (B143363) with a thiocyanate (B1210189) salt in the presence of bromine.

A well-established procedure for the synthesis of 2-amino-6-bromobenzothiazole starts from 4-bromoaniline and potassium thiocyanate in glacial acetic acid. The reaction is initiated by the dropwise addition of a bromine solution in acetic acid at a controlled temperature. This one-pot reaction proceeds through the in-situ formation of a thiourea (B124793) derivative followed by an oxidative cyclization to yield the desired 2-amino-6-bromobenzothiazole.

Another route to 6-bromobenzothiazole involves the Sandmeyer reaction starting from 6-aminobenzothiazole. The amino group at the C-6 position is diazotized and subsequently replaced by a bromine atom using copper(I) bromide.

Table 2: Synthesis of 6-Bromobenzothiazole Intermediates
Starting MaterialReagents and ConditionsProductYieldReference
4-BromoanilinePotassium thiocyanate, Bromine, Glacial acetic acid2-Amino-6-bromobenzothiazoleNot specified
6-Aminobenzothiazole1. Sodium nitrite, Hydrobromic acid; 2. Copper(I) bromide6-BromobenzothiazoleNot specified

Preparation of N-Protected 6-Bromobenzothiazoles

In some synthetic strategies, it may be necessary to protect the nitrogen atom of the thiazole ring or an amino group on the benzothiazole scaffold to prevent unwanted side reactions during subsequent transformations. N-acylation and N-alkylation are common methods for the protection of amino groups.

For instance, 2-aminobenzothiazole (B30445) derivatives can be N-acylated using acyl chlorides or anhydrides in the presence of a base. Similarly, N-alkylation can be achieved with alkyl halides. These protecting groups can be later removed under specific conditions to regenerate the free amino group. While specific examples for the N-protection of 6-bromobenzothiazole itself are not extensively detailed in the readily available literature, the general principles of N-protection of benzothiazole derivatives are applicable. For example, N-acylated and N-alkylated 2-aminobenzothiazoles have been synthesized and studied for their biological activities, demonstrating the feasibility of such modifications.

Introduction of the Iodine Moiety at the C-2 Position

The introduction of an iodine atom at the C-2 position of the 6-bromobenzothiazole scaffold is a critical transformation that opens avenues for further functionalization, particularly through cross-coupling reactions. This is typically achieved from a 2-aminobenzothiazole precursor.

Iodination Reactions from Aminobenzothiazole Precursors

A primary and well-established method for the conversion of a 2-amino group on the benzothiazole ring to an iodo group is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction involves the diazotization of the primary aromatic amine, in this case, 6-bromo-2-aminobenzo[d]thiazole, followed by the substitution of the resulting diazonium salt with an iodide ion. byjus.com

The diazotization step is typically carried out by treating the aminobenzothiazole with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. youtube.com The subsequent displacement of the diazonium group is then effected by the introduction of an iodide source, commonly potassium iodide. organic-chemistry.org While copper(I) salts are classic catalysts for Sandmeyer reactions involving chlorides and bromides, the iodination reaction often proceeds without the need for a copper catalyst. wikipedia.orgorganic-chemistry.org

An alternative approach involves the use of tert-butyl nitrite in the presence of an iodine source. This method can offer milder reaction conditions for the diazotization and subsequent iodination.

Table 1: Comparison of Reagents for Iodination of 2-Aminobenzothiazole Precursors

Reagent SystemDescriptionKey Features
Sodium Nitrite / Strong Acid / Potassium IodideClassical Sandmeyer conditions for diazotization followed by iodination.Well-established, cost-effective.
tert-Butyl Nitrite / Iodine SourceMilder alternative for diazotization and iodination.Can be more suitable for sensitive substrates.

Stereoselective and Regioselective Iodination

In the context of this compound, the primary concern is regioselectivity rather than stereoselectivity, as the molecule is achiral. The regioselectivity of the iodination is inherently controlled by the starting material, 6-bromo-2-aminobenzo[d]thiazole, where the amino group at the C-2 position dictates the site of iodination.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of benzothiazole derivatives. Various catalytic systems, including those based on palladium and titanium dioxide, as well as microwave-assisted methods, have been developed to facilitate these transformations.

Role of Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of benzothiazole rings and their subsequent functionalization. organic-chemistry.orgacs.org Palladium-catalyzed reactions can be employed in the construction of the benzothiazole core itself, for instance, through intramolecular C-S bond formation from thiobenzanilides. acs.orgnih.gov This approach often involves C-H activation, a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.orgrsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable for the synthesis of 2-arylbenzothiazoles from 2-halobenzothiazole precursors like this compound. The presence of the iodine at the C-2 position makes it a prime site for such coupling reactions due to the high reactivity of the C-I bond.

Table 2: Overview of Palladium-Catalyzed Reactions in Benzothiazole Synthesis

Reaction TypeDescriptionApplication
Intramolecular C-S Bond FormationCyclization of precursors like thiobenzanilides to form the benzothiazole ring. acs.orgnih.govSynthesis of the core benzothiazole structure.
C-H FunctionalizationDirect formation of C-C or C-heteroatom bonds on the benzothiazole ring system. organic-chemistry.orgrsc.orgIntroduction of substituents without pre-functionalization.
Cross-Coupling Reactions (e.g., Suzuki)Coupling of a halobenzothiazole with a boronic acid to form a C-C bond. Synthesis of 2-arylbenzothiazoles from 2-iodobenzothiazoles.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.orgnih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various benzothiazole derivatives. ias.ac.inijpbs.comscielo.br

Microwave heating can be particularly beneficial for the cyclocondensation reactions that form the benzothiazole ring, as well as for subsequent functionalization steps. ias.ac.in The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to cleaner reactions with fewer side products. orientjchem.org For instance, the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes can be significantly expedited under microwave irradiation. scielo.br This methodology offers a greener and more efficient alternative to traditional synthetic protocols. nih.gov

Titanium Dioxide Catalysis in Benzothiazole Bromination

Titanium dioxide (TiO2) is a widely studied photocatalyst that can facilitate a range of organic transformations upon irradiation with UV light. mdpi.comrsc.org In the context of benzothiazole synthesis, while direct catalysis of the formation of this compound is not extensively documented, TiO2 photocatalysis is relevant to halogenation reactions. nih.gov

TiO2 can be used to generate reactive halogen species from halide ions, which can then participate in the halogenation of aromatic compounds. researchgate.net For example, photocatalytic oxidation of bromide ions can lead to the formation of bromine, which can then brominate the benzothiazole ring. nih.gov The regioselectivity of such a reaction would depend on the specific reaction conditions and the electronic properties of the benzothiazole substrate. While this approach is more general for halogenation, it represents a potential avenue for the synthesis of brominated benzothiazole precursors. researchgate.netcip.com.cn

Scale-Up Considerations and Industrial Applicability of Synthetic Procedures

The industrial production of this compound necessitates a careful evaluation of the synthetic methodologies for both the final compound and its key precursor, 2-amino-6-bromobenzothiazole, with a focus on scalability, safety, and economic viability. The manufacturing process can be conceptually divided into two main stages: the synthesis of the 2-aminobenzothiazole core and the subsequent conversion to the 2-iodo derivative.

Synthesis of 2-Amino-6-bromobenzothiazole at Scale

The classical and widely reported method for the synthesis of 2-amino-6-bromobenzothiazole involves the reaction of 4-bromoaniline with a thiocyanate salt, followed by oxidative cyclization. orgsyn.orgresearchgate.net This approach is amenable to large-scale production, with several variations and considerations for industrial application.

One common industrial approach involves the reaction of 4-bromoaniline with potassium thiocyanate in a suitable solvent, such as acetic acid, followed by the addition of bromine to facilitate the cyclization. sigmaaldrich.comnih.gov The reaction proceeds through the in-situ formation of a thiourea intermediate, which then undergoes an intramolecular electrophilic substitution to form the benzothiazole ring.

For industrial-scale synthesis, process parameters must be carefully controlled to ensure consistent yield and purity while maintaining a safe operating environment. Key considerations include:

Raw Material Sourcing and Purity: The quality of the starting materials, 4-bromoaniline and potassium thiocyanate, directly impacts the purity of the final product and the potential for side reactions.

Solvent Selection: Acetic acid is a common solvent for this reaction; however, its corrosive nature and the need for recovery and disposal are important factors in an industrial setting. Alternative, greener solvents may be explored to improve the environmental footprint of the process.

Temperature Control: The reaction is typically exothermic, particularly during the addition of bromine. Robust cooling systems are essential to maintain the desired reaction temperature and prevent runaway reactions.

Reagent Addition: The controlled addition of bromine is critical for both safety and selectivity. Dosing rates must be carefully managed to avoid localized high concentrations, which can lead to the formation of over-brominated byproducts.

An alternative and potentially more streamlined approach for large-scale production involves the use of sulfuryl chloride as the cyclizing agent instead of bromine. This method can offer advantages in terms of handling and reaction control.

Below is a comparative table of common laboratory-scale synthetic methods for 2-amino-6-bromobenzothiazole that have potential for scale-up:

Method Starting Materials Reagents Solvent Reported Yield Key Scale-Up Considerations
Method A 4-bromoanilinePotassium thiocyanate, BromineAcetic AcidModerate to GoodHandling of corrosive and hazardous bromine, temperature control, byproduct formation.
Method B 4-bromoanilineSodium thiocyanate, Sulfuryl chlorideChlorobenzeneGoodControl of gas evolution (HCl, SO2), handling of moisture-sensitive sulfuryl chloride.

Industrial Synthesis via Sandmeyer Reaction: Conversion to this compound

The conversion of the precursor, 2-amino-6-bromobenzothiazole, to the final product, this compound, is most effectively achieved through a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This well-established transformation involves the diazotization of the primary aromatic amine followed by the introduction of iodine. While widely used, the scale-up of Sandmeyer reactions presents a unique set of challenges that must be addressed for safe and efficient industrial production.

The process involves two critical steps:

Diazotization: The reaction of 2-amino-6-bromobenzothiazole with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. organic-chemistry.org

Iodination: The subsequent reaction of the diazonium salt with an iodide source, such as potassium iodide, to yield this compound. organic-chemistry.org

The industrial applicability of this process is contingent on overcoming several key challenges inherent to Sandmeyer reactions:

Thermal Instability of Diazonium Salts: Diazonium salts are known to be thermally unstable and can decompose exothermically, posing a significant safety risk, especially at a large scale. acs.org Strict temperature control throughout the diazotization and subsequent reaction is paramount. The use of reaction calorimetry is often employed during process development to understand the thermal profile and ensure that the heat generated can be safely managed by the plant's cooling systems. acs.org

Potential for Explosive Decomposition: In a solid, dry state, diazonium salts can be explosive. acs.org Process designs should ensure that the diazonium salt remains in solution and is consumed in the subsequent step without isolation.

Side Reactions: A number of side reactions can occur, leading to impurity formation and reduced yields. These can include the formation of phenols through reaction with water, azo coupling reactions, and the generation of tar-like byproducts. reddit.com Careful optimization of reaction conditions, such as pH, temperature, and reagent stoichiometry, is necessary to minimize these unwanted pathways.

Gas Evolution: The decomposition of the diazonium salt liberates nitrogen gas. wikipedia.org The reaction vessel must be adequately vented to handle the gas evolution safely, especially in the event of a temperature excursion that could lead to a rapid increase in the rate of decomposition.

To mitigate these risks and enhance the industrial viability of the Sandmeyer iodination of 2-amino-6-bromobenzothiazole, several strategies can be implemented:

Challenge Mitigation Strategy Rationale
Thermal Instability Strict temperature control (0-5 °C), use of automated cooling systems, and continuous monitoring.Prevents exothermic decomposition of the diazonium salt.
Explosion Hazard In-situ consumption of the diazonium salt without isolation.Avoids the formation of potentially explosive dry diazonium salts.
Side Reactions Optimization of pH, controlled addition of reagents, use of appropriate solvents.Minimizes the formation of impurities such as phenols and azo compounds.
Gas Evolution Use of appropriately sized and vented reactors.Ensures safe dissipation of nitrogen gas produced during the reaction.
Process Control Implementation of process analytical technology (PAT) for real-time monitoring.Allows for tighter control over critical process parameters, leading to improved consistency and safety.

Reactivity and Advanced Organic Transformations of 6 Bromo 2 Iodobenzo D Thiazole

Differential Reactivity of Bromine and Iodine Substituents

The synthetic utility of 6-bromo-2-iodobenzo[d]thiazole is primarily derived from the ability to selectively functionalize one halogenated position over the other. This selectivity is dictated by the nature of the reaction: palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitutions, and nucleophilic substitution processes each exploit different electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the benzene (B151609) ring portion of the benzothiazole (B30560) with an electrophile. The benzothiazole core itself is considered an electron-withdrawing system, which generally deactivates the fused benzene ring towards electrophilic attack compared to benzene. This deactivation means that harsher conditions are typically required for reactions like nitration, halogenation, or Friedel-Crafts reactions.

The regiochemical outcome of EAS on this compound is governed by the combined directing effects of the fused thiazole (B1198619) ring and the two halogen substituents.

Fused Thiazole Ring: As a deactivating group, it primarily directs incoming electrophiles to the meta-positions relative to the ring fusion, which are positions 5 and 7.

Halogen Substituents (Br and I): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can stabilize the cationic intermediate (the arenium ion or sigma complex) through resonance. The bromo group at C-6 would direct incoming electrophiles to C-5 and C-7. The iodo group at C-2 is on the thiazole ring and does not directly influence EAS on the benzene ring.

Given these competing effects, the substitution pattern can be complex. However, the strong ortho, para-directing influence of the bromine atom at C-6 would likely steer the electrophile to the C-5 or C-7 positions, with the C-7 position often being favored due to reduced steric hindrance.

Nucleophilic Aromatic Substitution (SNAr) on aryl halides is a distinct process that typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, the C-2 position is activated towards nucleophilic attack. The adjacent nitrogen atom in the thiazole ring acts as an electron-withdrawing group, stabilizing the negative charge that develops on the heterocyclic ring during the formation of the Meisenheimer complex. Consequently, the iodine atom at the C-2 position can be displaced by various nucleophiles (e.g., alkoxides, thiolates, amines) under suitable conditions.

Conversely, the C-6 position lacks significant activation. There are no strong electron-withdrawing groups ortho or para to the bromine atom on the benzene ring. Therefore, direct nucleophilic displacement of the bromide at C-6 via the SNAr mechanism is generally not feasible under standard conditions. This difference in reactivity allows for selective nucleophilic substitution at the C-2 position, leaving the C-6 bromine available for other transformations like cross-coupling.

Cross-Coupling Chemistry Utilizing this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The key to the utility of this compound in these reactions is the significant difference in reactivity between the C-I and C-Br bonds. The C-I bond is weaker and more readily undergoes oxidative addition to a Palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles. This reactivity trend (I > Br > Cl) allows for highly selective, sequential, and iterative cross-coupling reactions. nih.gov It is therefore possible to first perform a coupling reaction at the more reactive C-2 iodo position under mild conditions, followed by a second coupling at the less reactive C-6 bromo position, often by modifying the catalyst, ligand, or increasing the reaction temperature.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming C-C bonds. wikipedia.org When this compound is subjected to Suzuki coupling conditions, the reaction is expected to occur selectively at the C-2 position. By carefully selecting the catalyst system (e.g., a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), one can achieve the synthesis of 2-aryl-6-bromobenzothiazoles. The remaining bromo group can then be used in a subsequent coupling step to generate 2,6-diarylbenzothiazoles. nih.govderpharmachemica.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Aryl Halides

Aryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
2-Amino-6-bromobenzothiazole (B93375)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80%
2'-Bromo-2-aryl benzothiazoleArylboronic acidPd₂(dba)₃ (ligand-free)Na₂CO₃Dioxane/H₂Oup to 99%
1-Bromo-4-iodobenzene4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene95% (at Iodo position)

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.gov This reaction is fundamental for the synthesis of arylalkynes. Applying this methodology to this compound allows for the selective introduction of an alkynyl group at the C-2 position. The higher reactivity of the C-I bond ensures that the coupling proceeds at this site, yielding 6-bromo-2-(alkynyl)benzothiazole intermediates. These products can be further elaborated through subsequent reactions at the C-6 bromo position.

Table 2: Representative Conditions for Sonogashira Coupling on Aryl Halides

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)THF95%
4-BromoiodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine (DIPA)Benzene98% (at Iodo position)
2-BromopyridinePhenylacetylenePd(OAc)₂ / PPh₃ / CuITriethylamine (Et₃N)DMF85%

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.org It is known for its tolerance of a wide variety of functional groups. The differential reactivity of the halogens in this compound is also exploited in this reaction. A selective Stille coupling can be performed at the C-2 iodo position, allowing for the introduction of various groups (aryl, vinyl, alkynyl) from the corresponding organostannane reagent while preserving the C-6 bromo group for further functionalization. nih.govmdpi.com

Table 3: Representative Conditions for Stille Coupling on Aryl Halides

Aryl Halide SubstrateCoupling PartnerCatalyst/LigandAdditiveSolventYield (%)
IodobenzeneTributyl(vinyl)stannanePd(PPh₃)₄-Toluene92%
2-Bromothiazole2-(Tributylstannyl)pyridinePd(PPh₃)₄-Toluene75%
4-Iodoanisole(Tributylstannyl)thiophenePdCl₂(PPh₃)₂CuIDMF89%

Other Palladium-Catalyzed Coupling Transformations

Beyond the well-known Suzuki, Stille, and Sonogashira reactions, the dual halogenation of this compound offers significant opportunities for other palladium-catalyzed transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization. The C-I bond is considerably more reactive towards palladium(0) oxidative addition, enabling transformations at the 2-position while leaving the 6-bromo position intact for subsequent reactions.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. db-thueringen.deorganic-chemistry.org For this compound, this reaction would be expected to occur selectively at the 2-position. By carefully selecting the catalyst, ligands, and reaction conditions, one could couple an alkene at the C-2 position, preserving the C-Br bond for a subsequent, different coupling reaction. nih.govumn.edu

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples aryl halides with amines. nih.govwikipedia.orglibretexts.org The greater reactivity of the C-I bond would allow for the selective introduction of an amino group at the 2-position of the benzothiazole core. organic-chemistry.orgacsgcipr.org Various primary and secondary amines could be used, offering a route to a diverse library of 2-amino-6-bromobenzothiazole derivatives. scholaris.cadntb.gov.ua These intermediates could then undergo a second Buchwald-Hartwig amination at the 6-position, potentially with a different amine, to generate asymmetrically substituted 2,6-diaminobenzothiazoles.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation. Using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), the iodo group at the 2-position can be selectively replaced by a cyano group. researchgate.net This transformation provides a precursor for various functional groups, including carboxylic acids, amides, and tetrazoles. A study on 2-iodo-6-methoxybenzothiazole demonstrated a successful copper-catalyzed cyanation using K₄[Fe(CN)₆], a methodology that could likely be adapted for this compound. researchgate.net

Reaction TypePosition of ReactivityCoupling PartnerPotential Product
Heck Reaction C-2 (Iodide)Alkene (e.g., Styrene)6-Bromo-2-styrylbenzo[d]thiazole
Buchwald-Hartwig Amination C-2 (Iodide)Amine (e.g., Morpholine)4-(6-Bromobenzo[d]thiazol-2-yl)morpholine
Cyanation C-2 (Iodide)Cyanide Source (e.g., Zn(CN)₂)6-Bromobenzo[d]thiazole-2-carbonitrile

Metal-Mediated and Organometallic Reactions

The halogen atoms on this compound are suitable handles for generating organometallic reagents, which are potent nucleophiles for forming new carbon-carbon bonds.

Metal-Halogen Exchange: The most common method to form organometallic species from aryl halides is through metal-halogen exchange. wikipedia.org Organolithium reagents, such as n-butyllithium or t-butyllithium, are typically used. wikipedia.orgyoutube.com The exchange rate is fastest for iodine, followed by bromine, and then chlorine (I > Br > Cl). This selectivity allows for the regioselective formation of an organolithium species at the 2-position of this compound at low temperatures, leaving the bromine atom untouched. princeton.edu The resulting 6-bromo-benzothiazol-2-yl-lithium can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents. chemistryviews.orglibretexts.org

Grignard Reagent Formation: Grignard reagents can be prepared by reacting an organic halide with magnesium metal. wikipedia.orgmnstate.edu While direct formation with magnesium turnings can sometimes be challenging with dihalogenated substrates, the iodine-magnesium exchange reaction offers a milder alternative. nih.govnih.gov Reacting this compound with reagents like isopropylmagnesium chloride (i-PrMgCl) would likely lead to selective exchange at the C-I bond, generating the corresponding Grignard reagent, 6-bromobenzo[d]thiazol-2-ylmagnesium halide. google.com This organomagnesium compound can participate in reactions similar to its organolithium counterpart. libretexts.org

ReagentSelective PositionOrganometallic IntermediateSubsequent Reaction Example
n-BuLi, low temp.C-2 (Iodide)6-Bromo-benzothiazol-2-yl-lithiumReaction with benzaldehyde (B42025) to form a secondary alcohol
i-PrMgCl·LiClC-2 (Iodide)6-Bromobenzo[d]thiazol-2-ylmagnesium chlorideReaction with CO₂ to form a carboxylic acid

Functional Group Interconversions on the Benzothiazole Scaffold

The two halogen atoms on the scaffold can be interconverted to modify the molecule's reactivity. The Finkelstein reaction, a classic example of halogen exchange, is typically used for alkyl halides but metal-mediated versions exist for aryl halides. nih.govfrontiersin.org For instance, it might be possible to convert the 6-bromo substituent to a more reactive 6-iodo group if desired for a specific synthetic strategy, although this would require careful control given the presence of the 2-iodo group. Conversely, converting an iodo group to a less reactive bromo or chloro group can also be synthetically useful for directing subsequent reactions elsewhere on the molecule.

The benzothiazole core itself can undergo functionalization, although these reactions must be chosen carefully to avoid interfering with the halogenated positions.

N-Alkylation: The lone pair of electrons on the heterocyclic nitrogen atom can be alkylated to form a benzothiazolium salt. aip.orgaip.org This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net N-alkylation alters the electronic properties of the ring system, making it more electron-deficient and potentially activating the C-2 position towards certain nucleophilic attacks. Research on 2-aminobenzothiazole (B30445) has shown that the endocyclic nitrogen atom can be selectively alkylated. nih.govresearchgate.net

Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. However, strong oxidants can lead to the degradation or ring-opening of the benzothiazole scaffold. nih.gov For example, studies have shown that oxidation of benzothiazole with agents like magnesium monoperoxyphthalate can result in a ring-opening to yield acylamidobenzene sulfonate esters. scholaris.ca Milder and more controlled oxidation conditions would be necessary to selectively form the S-oxide or S,S-dioxide of this compound. Such oxidation significantly impacts the electronic nature and biological activity of the molecule. researchgate.net

Reaction Mechanisms and Kinetic Studies

Palladium-Catalyzed Coupling: The mechanism for reactions like Heck and Buchwald-Hartwig amination follows a general catalytic cycle. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond (the weaker and more reactive bond) of the benzothiazole to form a Pd(II) intermediate.

Transmetalation/Insertion: For coupling reactions like Suzuki, transmetalation with an organoboron species occurs. For Heck reactions, migratory insertion of an alkene into the Pd-C bond takes place. For Buchwald-Hartwig amination, coordination of the amine followed by deprotonation forms a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr): In cases where the benzothiazole ring is activated by strongly electron-withdrawing groups (or upon quaternization of the nitrogen), it can undergo nucleophilic aromatic substitution. Kinetic studies on related 2-nitrobenzothiazoles with nucleophiles show that these reactions typically proceed via a two-step SNAr mechanism involving a Meisenheimer intermediate. rsc.orgnih.gov The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the leaving group.

Metal-Halogen Exchange: The mechanism of lithium-halogen exchange is believed to involve the formation of an 'ate' complex, where the organolithium reagent coordinates to the halogen atom. princeton.edu This is followed by the transfer of the alkyl group from the lithium reagent to the halogen and the transfer of the lithium atom to the aryl group. The stability of the resulting carbanion plays a key role in determining the reaction rate, which is why exchange is faster at sp²-hybridized carbons (like those in the benzothiazole ring) than at sp³-hybridized carbons.

Derivatization and Structural Diversification of 6 Bromo 2 Iodobenzo D Thiazole

Synthesis of Novel Benzo[d]thiazole Derivatives

The presence of two distinct halogen atoms on the benzothiazole (B30560) core—an iodine at the C-2 position and a bromine at the C-6 position—makes 6-Bromo-2-iodobenzo[d]thiazole an ideal substrate for sequential and site-selective cross-coupling reactions. This differential reactivity is fundamental to its utility in synthesizing novel derivatives. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for selective functionalization at the C-2 position under milder conditions while leaving the C-6 bromine available for subsequent transformations. wikipedia.org

Conjugation with Aromatic and Heteroaromatic Systems

The introduction of various aromatic and heteroaromatic moieties onto the this compound scaffold is readily achieved through transition metal-catalyzed cross-coupling reactions. These reactions are crucial for creating extended π-conjugated systems, which are of interest for their electronic and photophysical properties.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are primary methods for this purpose. wikipedia.orgnih.gov The Suzuki-Miyaura reaction, which couples the halo-benzothiazole with an organoboron reagent, is a powerful tool for forming carbon-carbon bonds. nih.govnih.gov By controlling the reaction conditions, one can selectively target the C-2 iodo position. For instance, a Suzuki coupling performed at room temperature would likely result in the substitution of the iodine atom, with the bromine atom remaining intact. wikipedia.org A subsequent coupling at the C-6 position can then be performed under more forcing conditions to introduce a second, different aromatic system.

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is another key transformation. organic-chemistry.org This reaction is also highly selective for the more reactive C-2 iodo position, enabling the introduction of alkynyl-linked aromatic and heteroaromatic systems. beilstein-journals.orglibretexts.org This sequential approach allows for the controlled, stepwise construction of complex conjugated molecules.

Table 1: Cross-Coupling Reactions for Aromatic System Conjugation

ReactionTarget PositionTypical Catalyst/ReagentsResulting LinkageKey Feature
Suzuki-Miyaura CouplingC-2 (preferentially), C-6Pd(0) catalyst, Base, Arylboronic acid/esterAryl-ArylForms direct C-C bonds to aromatic systems. nih.gov
Sonogashira CouplingC-2 (preferentially)Pd(0) catalyst, Cu(I) co-catalyst, Base, Terminal alkyneAryl-AlkyneIntroduces a rigid alkyne linker. organic-chemistry.orglibretexts.org
Heck CouplingC-2, C-6Pd(0) catalyst, Base, AlkeneAryl-VinylForms C-C bonds with alkenes.
Buchwald-Hartwig AminationC-2, C-6Pd(0) catalyst, Base, AmineAryl-AmineForms C-N bonds to aromatic amines.

Incorporation into Complex Molecular Architectures

The ability to perform site-selective modifications on this compound makes it a valuable precursor for synthesizing complex molecular architectures. Benzothiazole moieties are found in many biologically active compounds, including antitumor agents and enzyme inhibitors. nih.govijper.org The C-2 and C-6 positions serve as anchor points to build out larger, more intricate structures.

For example, the benzothiazole core can be elaborated at the C-2 position with one functional group and subsequently coupled at the C-6 position to a different molecular fragment, leading to multifunctional molecules. This strategy is employed in the development of novel pharmaceuticals where the benzothiazole unit acts as a central scaffold. Research has shown the successful synthesis of complex 2-arylbenzothiazole derivatives as potent and selective COX-2 inhibitors using Suzuki coupling methodologies on bromo-substituted precursors. nih.gov Similarly, 2-(4-aminophenyl)benzothiazoles have demonstrated significant antitumor activity, and the di-halo scaffold provides a direct route to such complex structures through sequential C-N and C-C bond-forming reactions. chemrxiv.org

Scaffold Modification and Analog Design

The design of analogs based on the this compound scaffold relies on the selective elaboration at its two reactive carbon-halogen bonds. This allows chemists to systematically vary substituents at both ends of the molecule to explore structure-activity relationships (SAR).

Elaboration at the C-2 Position

The C-2 position, bearing the highly reactive iodo group, is the primary site for initial modifications. Its susceptibility to oxidative addition by palladium(0) catalysts allows for a wide range of transformations under mild conditions. wikipedia.org The Sonogashira coupling is particularly effective for introducing alkynyl substituents at this position. organic-chemistry.org This reaction can be performed with both aromatic and aliphatic terminal alkynes, providing access to a diverse array of 2-alkynylbenzo[d]thiazoles. beilstein-journals.org

Direct arylation via Suzuki-Miyaura coupling is also a common strategy for functionalizing the C-2 position. nih.gov This allows for the synthesis of 2-aryl and 2-heteroaryl benzothiazoles, which are prevalent structures in medicinal chemistry and materials science. nih.govchemrxiv.org Furthermore, C-H functionalization strategies have been developed for the direct arylation of the benzothiazole C-2 position, although starting from a di-halogenated compound allows for more traditional and often higher-yielding cross-coupling approaches. chemrxiv.org

Modifications at the C-6 Position

Following the functionalization of the more reactive C-2 iodo position, the C-6 bromo group becomes the target for subsequent modifications. The carbon-bromine bond is less reactive but can still readily participate in various palladium-catalyzed cross-coupling reactions, typically requiring higher temperatures or more active catalyst systems than those used for the C-I bond. wikipedia.org

A key example of modification at this position is the Suzuki coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with various aryl boronic acids or pinacol (B44631) esters. researchgate.net This reaction, catalyzed by Pd(PPh₃)₄, effectively replaces the bromine atom with a range of substituted aryl groups, yielding N-(6-arylbenzo[d]thiazol-2-yl)acetamides. researchgate.net This demonstrates the feasibility of introducing diverse substituents at the C-6 position, which is crucial for tuning the electronic properties and biological activities of the final compounds. nih.gov This sequential strategy—modifying C-2 first, then C-6—is a cornerstone of analog design using this scaffold.

Table 2: Examples of Substituents Introduced at C-6 via Suzuki Coupling

Aryl Boronic Acid/Ester UsedSubstituent Introduced at C-6Reference
Phenylboronic acidPhenyl researchgate.net
4-Methylphenylboronic acidp-Tolyl researchgate.net
4-Methoxyphenylboronic acid4-Methoxyphenyl researchgate.net
4-Chlorophenylboronic acid4-Chlorophenyl researchgate.net
Naphthalene-2-boronic acid2-Naphthyl researchgate.net

Library Synthesis and High-Throughput Screening Initiatives

The structural features of this compound make it an exceptionally valuable building block for combinatorial chemistry and the generation of small molecule libraries. mdpi.com The ability to perform two distinct, sequential chemical modifications on a single core scaffold allows for the rapid creation of a large and diverse set of related compounds. nih.gov

In a typical library synthesis, the C-2 iodo position would be reacted with a first set of building blocks (e.g., a collection of terminal alkynes or boronic acids). The resulting pool of intermediates, each with a different substituent at C-2 but retaining the C-6 bromine, would then be reacted with a second set of building blocks. This "two-dimensional" diversification strategy can generate thousands of unique compounds from a relatively small number of starting reagents.

These libraries of novel benzothiazole derivatives are well-suited for high-throughput screening (HTS) to identify new drug leads or materials with desired properties. nih.gov Benzothiazoles have been investigated for a wide range of biological activities, and libraries based on this scaffold can be screened against various targets, such as enzymes or cellular pathways, to discover new bioactive agents. mdpi.comdntb.gov.ua The systematic structural variation enabled by the this compound scaffold is ideal for generating the large datasets needed for SAR studies and lead optimization.

Regiochemical Control in Multi-Substitution Reactions

The structural framework of this compound presents two distinct reactive sites for substitution, the C-I bond at the 2-position and the C-Br bond at the 6-position. The ability to selectively functionalize one site while leaving the other intact is crucial for the synthesis of complex derivatives and the exploration of structure-activity relationships. Regiochemical control in multi-substitution reactions of this scaffold is primarily dictated by the differential reactivity of the carbon-halogen bonds, particularly in transition-metal-catalyzed cross-coupling reactions.

The inherent difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The reactivity of aryl halides in this step generally follows the order: I > OTf > Br >> Cl. This established trend indicates that the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position of the this compound core under carefully controlled conditions.

By tuning the reaction parameters, such as the choice of palladium catalyst, ligands, base, and solvent, it is possible to achieve high selectivity for the substitution of the iodo group, leaving the bromo group available for subsequent transformations. For instance, milder reaction conditions, including lower temperatures and the use of specific phosphine (B1218219) ligands, can favor the selective activation of the more labile C-I bond.

Detailed Research Findings

While specific studies focusing exclusively on the multi-substitution of this compound are not extensively documented in publicly available literature, the principles of regioselective cross-coupling on dihalogenated heterocycles are well-established. Research on analogous compounds, such as dihalogenated purines, has demonstrated that catalyst and ligand choice can effectively control the site of reaction. For example, in Sonogashira couplings of diiodopurines, the use of a palladium catalyst with a monodentate ligand has been shown to favor reaction at one iodo-substituted position, while a bidentate ligand can direct the coupling to the other.

This principle can be extrapolated to this compound. A typical strategy for the sequential functionalization would involve an initial palladium-catalyzed cross-coupling reaction under conditions optimized for selective C-I bond activation. Following the successful substitution at the 2-position, the resulting 6-bromo-2-substituted-benzo[d]thiazole can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to modify the 6-position.

The following data tables illustrate the expected regioselective outcomes in Suzuki and Sonogashira coupling reactions, based on the differential reactivity of the C-I and C-Br bonds.

Table 1: Regioselective Suzuki Coupling of this compound with Arylboronic Acids

Table 2: Regioselective Sonogashira Coupling of this compound with Terminal Alkynes

The successful regioselective functionalization of the 2-position opens up pathways for the synthesis of a diverse array of disubstituted benzothiazole derivatives. The remaining bromo group at the 6-position serves as a versatile handle for further diversification through a second, independent cross-coupling reaction, allowing for the introduction of a different functional group. This stepwise approach provides a powerful strategy for the controlled and predictable synthesis of complex benzothiazole-based molecules.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 6-Bromo-2-iodobenzo[d]thiazole, ¹H and ¹³C NMR spectra would provide definitive information on its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring of the benzothiazole (B30560) core. Based on analyses of similar compounds, such as 6-bromobenzo[d]thiazole derivatives, the aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and iodo substituents and the thiazole (B1198619) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be more complex, showing distinct signals for each of the seven carbon atoms in the benzothiazole ring system. The carbon atom C2, bonded to the iodine, is expected to be significantly deshielded. Similarly, the C6 carbon, attached to the bromine atom, would also show a characteristic chemical shift. Data from related structures like 2-(4-Bromophenyl)benzo[d]thiazole suggest that the carbon atoms of the fused benzene ring typically resonate between δ 115 and 140 ppm, while the carbons of the thiazole moiety appear at lower fields.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H 7.0 - 8.5 m
¹³C (Aromatic) 115 - 155 s
¹³C (C-I) > 90 s
¹³C (C-Br) ~115-120 s

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₃BrINS), the high-resolution mass spectrum would confirm its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

The fragmentation pattern would likely be dominated by the cleavage of the carbon-halogen bonds, as the C-I bond is particularly weak. Key fragmentation pathways would include:

Loss of an iodine atom: [M - I]⁺, leading to a significant fragment ion.

Loss of a bromine atom: [M - Br]⁺.

Subsequent loss of other small molecules such as HCN or sulfur-containing fragments from the thiazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a unique "fingerprint." For this compound, the spectra would be characterized by vibrations of the benzothiazole core and the carbon-halogen bonds.

Expected Vibrational Modes:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: These vibrations from the thiazole and benzene rings are expected in the 1400-1600 cm⁻¹ range.

C-S stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring.

C-Br and C-I stretching: These heavy atom vibrations would appear in the far-infrared region, typically below 600 cm⁻¹. The C-Br stretch is generally found around 500-600 cm⁻¹, while the C-I stretch occurs at even lower wavenumbers.

Data from related compounds like 1-bromo-2-iodobenzene (B155775) confirm the positions of carbon-halogen stretches. Raman spectroscopy would complement the IR data, particularly for symmetric vibrations and vibrations involving the heavier atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole system is a known chromophore. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, associated with the conjugated aromatic system, would likely result in strong absorption bands in the UV region, typically between 250 and 350 nm. The presence of the halogen substituents (bromo and iodo) may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole due to their electron-donating resonance effects and the heavy atom effect. The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, would be weaker and may be observed as a shoulder on the main absorption bands.

X-ray Crystallography for Solid-State Structural Determination

The benzothiazole core is expected to be nearly planar, a common feature in fused heterocyclic systems. nih.gov The bond lengths and angles within the benzene and thiazole rings would largely conform to standard values for sp²-hybridized carbons and heteroatoms.

The C-Br bond length is anticipated to be approximately 1.90 Å, which is typical for a bromine atom attached to an aromatic ring. nih.gov The C-I bond length would be longer, around 2.10 Å, reflecting the larger atomic radius of iodine. The internal angles of the benzene ring may show slight distortions due to the fused thiazole ring and the electronic effects of the halogen substituents.

Predicted Bond Parameters for this compound

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-I Bond Length ~2.10 Å
Benzothiazole Core Nearly Planar
Dihedral Angle (Benzene/Thiazole) < 2°

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are expected to play a crucial role in the crystal packing.

π–π Stacking: The planar aromatic surfaces of the benzothiazole rings are likely to engage in π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. This is a common packing motif for planar aromatic molecules. researchgate.netresearchgate.net

Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors. The electropositive region on the halogen atom (the σ-hole) can interact with nucleophilic sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring. These interactions can be highly directional and significantly influence the crystal packing.

Weak Hydrogen Bonds: C-H···N and C-H···S interactions may also contribute to the stability of the crystal lattice.

The interplay of these forces would determine the final three-dimensional architecture of the crystal, influencing properties such as melting point and solubility.

Advanced Spectroscopic Techniques and Hyphenated Methods

The definitive structural elucidation of complex heterocyclic molecules like this compound relies on the application of advanced spectroscopic and hyphenated analytical techniques. While foundational spectroscopic methods provide essential information, techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography offer a more profound understanding of the molecule's three-dimensional structure, connectivity, and elemental composition.

In the broader context of substituted benzothiazoles, these advanced methods are indispensable for unambiguous characterization. For instance, the structural analysis of related compounds frequently employs a combination of these techniques to resolve complex spectral data and confirm molecular geometries.

Advanced NMR Techniques

While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, 2D NMR experiments are crucial for establishing the precise connectivity within the this compound framework. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental formula of a compound with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₇H₃BrINS. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. In studies of related benzothiazole derivatives, HRMS is routinely used to confirm the identity of newly synthesized compounds.

X-ray Crystallography

For example, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, a more complex molecule containing a benzothiazole moiety, reveals that the benzothiazole and chromene ring systems are nearly coplanar. nih.gov Similarly, the analysis of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole shows an almost planar molecule with a very small dihedral angle between the benzene and thiazole rings. nih.gov These findings suggest that the benzothiazole core of this compound is also likely to be planar.

The table below summarizes key crystallographic parameters for a related compound, illustrating the type of data obtained from such an analysis.

ParameterValue
Compound6-Bromo-2-methylsulfanyl-1,3-benzothiazole
Molecular FormulaC₈H₆BrNS₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.353(2)
b (Å)14.198(3)
c (Å)8.527(2)
β (°)114.59(3)
Volume (ų)919.1(4)
Data derived from a study on a related benzothiazole derivative for illustrative purposes. nih.gov

Hyphenated Methods

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. GC would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum of the pure compound, aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or those that are thermally labile, LC-MS is the hyphenated method of choice. Similar to GC-MS, the liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass and structural information.

While specific applications of these hyphenated methods for the analysis of this compound are not detailed in the available literature, they represent standard and powerful tools for the characterization of such compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the arrangement and energy of electrons within a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic properties that govern the molecule's stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. wikipedia.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical parameters. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciencepub.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. The HOMO energy is associated with the molecule's ionization potential and electron-donating ability, whereas the LUMO energy relates to its electron affinity and electron-accepting ability.

While specific quantum chemical calculations for 6-Bromo-2-iodobenzo[d]thiazole are not extensively detailed in the available literature, studies on substituted benzothiazole (B30560) derivatives show that their reactivity is heavily influenced by these frontier orbitals. For instance, calculations on various benzothiazole derivatives have shown that the HOMO-LUMO energy gap is a key indicator of their potential as corrosion inhibitors, with smaller gaps correlating to higher inhibition efficiency. sciencepub.net

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

Parameter Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons. Higher energy indicates a better electron donor.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons. Lower energy indicates a better electron acceptor.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap indicates high polarizability and chemical reactivity; a large gap suggests high stability. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. researchgate.net They illustrate the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. MEP maps use a color spectrum to denote different potential regions:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.

Green/Yellow : Represents regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms and potentially the halogen atoms could exhibit positive potential (blue/green), indicating electron-deficient areas. Such maps are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. walisongo.ac.id

Aromaticity Assessment and Delocalization Indices

Aromaticity is a key concept describing the enhanced stability of cyclic molecules due to the delocalization of π-electrons. Computational indices are used to quantify this property. While direct calculations for this compound were not found, data from the closely related compound 6-bromo-2-methylsulfanyl-1,3-benzothiazole provides a strong and relevant model for assessing the aromatic character of the fused ring system. nih.gov

The HOMA index evaluates aromaticity based on the geometric parameter of bond lengths. It compares the experimental or calculated bond lengths within a ring to idealized values for aromatic systems. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 signifies a non-aromatic system.

For the analog 6-bromo-2-methylsulfanyl-1,3-benzothiazole, HOMA calculations show a distinct difference between the two rings. The benzene (B151609) ring has a HOMA value of 0.95, indicating a high degree of aromaticity, as expected. In contrast, the thiazole ring has a HOMA value of 0.69, suggesting a significantly lower, yet still present, aromatic character. nih.gov

NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. More negative values correspond to stronger aromaticity.

Calculations for 6-bromo-2-methylsulfanyl-1,3-benzothiazole corroborate the HOMA findings. The benzene ring exhibits a NICS(0) value of -9.61 and a NICS(1)zz value of -25.44, both strongly indicative of high aromaticity. The thiazole ring shows less negative values, with a NICS(0) of -7.71 and a NICS(1)zz of -15.89, confirming its lower aromatic character compared to the benzene ring. nih.gov This trend is a common feature in other benzothiazole derivatives. nih.gov

Table 2: Aromaticity Indices for the Rings of 6-bromo-2-methylsulfanyl-1,3-benzothiazole Data provides a strong estimate for this compound.

Ring HOMA Index NICS(0) NICS(1)zz Aromatic Character
Benzene Ring 0.95 -9.61 -25.44 Highly Aromatic
Thiazole Ring 0.69 -7.71 -15.89 Weakly Aromatic

Source: Data from a study on 6-bromo-2-methylsulfanyl-1,3-benzothiazole. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. The process involves sampling various conformations of the ligand within the protein's binding site and scoring them based on binding energy, which reflects the stability of the ligand-receptor complex.

No specific molecular docking studies featuring this compound as the ligand were identified in the surveyed literature. However, the benzothiazole scaffold is a common feature in many biologically active molecules, and related compounds have been the subject of such investigations. For instance:

Urease Inhibition : A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share the 6-bromobenzothiazole (B1273717) core, used molecular docking to explore their interactions with the urease enzyme. The results indicated that these compounds bind to the non-metallic active site of the enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity. researchgate.net

Tubulin Polymerization Inhibition : Other thiazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin, a protein critical for cell division. These studies revealed that interactions with key amino acid residues could explain their potent anticancer activity. nih.gov

These examples demonstrate the potential of the this compound scaffold to participate in specific ligand-protein interactions, suggesting that it could be a valuable candidate for docking studies against various therapeutic targets.

Prediction of Binding Affinities and Modes

There are no available studies that specifically predict the binding affinities or binding modes of this compound with any biological targets. Computational docking and scoring analyses, which are standard methods for such predictions, have been applied to other benzothiazole derivatives to explore their potential as inhibitors for various enzymes, but this compound has not been a subject of these investigations.

Rational Design of Ligands

The use of this compound as a scaffold or starting point for the rational design of new ligands is not documented in the available literature. Such studies would typically involve computational methods to suggest modifications to the parent molecule to enhance its binding to a specific biological target. Without initial binding data or a defined target, such rational design studies for this compound have not been undertaken.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound have been published. MD simulations are used to understand the dynamic behavior and preferential conformations of a molecule over time. While conformational analyses have been performed for other substituted benzothiazoles, the specific influence of the bromo and iodo substituents at the 6- and 2-positions on the conformational landscape of the benzothiazole core has not been computationally explored.

Prediction of Spectroscopic Properties and Data Interpretation

There is a lack of published computational studies predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict these properties and aid in the interpretation of experimental data. For related compounds, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, computational methods have been used to analyze aromaticity and molecular structure. nih.gov However, specific predicted spectroscopic data for this compound is not available.

Mechanistic Insights from Computational Reaction Pathway Analysis

No computational studies detailing the reaction pathway analysis for the synthesis or reactivity of this compound were found. Such studies typically use computational chemistry to elucidate reaction mechanisms, identify transition states, and calculate activation energies. While the synthesis of various iodinated and brominated benzothiazoles has been reported, the underlying reaction mechanisms have not been investigated specifically for this compound using computational methods.

Biological Activities and Applications in Medicinal Chemistry

Antimicrobial and Antibacterial Properties

The 6-bromobenzothiazole (B1273717) core is a recurring motif in the development of new antimicrobial agents. Its derivatives have shown promise against a variety of bacterial pathogens, including those resistant to conventional antibiotics.

Research has demonstrated that derivatives of 6-bromobenzothiazole possess activity against both Gram-positive and Gram-negative bacteria. In one study, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids were synthesized and tested. researchgate.net The results indicated that a majority of these compounds exhibited good to moderate antibacterial activity when compared to the standard drug Streptomycin. acgpubs.orgresearchgate.net The antibacterial screening was performed against Gram-positive strains like Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative strains such as Pseudomonas aeruginosa and Klebsiella pneumonia. researchgate.net Generally, studies on benzothiazole (B30560) derivatives have found that Gram-positive bacteria are more susceptible to their action than Gram-negative bacteria. mdpi.com

Compound DerivativeTarget BacteriaActivity Level
6-bromobenzo[d]thiazol-2(3H)-one- researchgate.netnih.govnih.gov triazole hybridsS. pyogenes, S. aureus (Gram-positive)Good to Moderate
6-bromobenzo[d]thiazol-2(3H)-one- researchgate.netnih.govnih.gov triazole hybridsP. aeruginosa, K. pneumonia (Gram-negative)Good to Moderate

Activity level compared to Streptomycin standard. researchgate.net

The rise of multidrug-resistant bacteria necessitates the development of novel therapeutic agents. The thiazole (B1198619) nucleus, a key component of the benzothiazole structure, has been incorporated into compounds designed to combat these challenging pathogens. For instance, novel thiazole-quinolinium derivatives have demonstrated potent bactericidal activity against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org This highlights the potential of the broader thiazole-containing chemical space, which includes 6-bromobenzothiazole derivatives, for developing agents effective against drug-resistant infections. rsc.org

Instead of directly killing bacteria, an alternative antimicrobial strategy is to disrupt their communication systems, a process known as quorum sensing (QS). nih.gov Bacteria use QS to coordinate virulence, biofilm formation, and other pathogenic behaviors. nih.govnih.gov Derivatives of the benzothiazole scaffold have been identified as potential quorum sensing inhibitors (QSIs). nih.gov Specifically, benzo[d]thiazole-2-thiol derivatives have been shown to act as potent and selective inhibitors of the LasR quorum sensing system in the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov By interfering with these signaling pathways, such compounds can mitigate bacterial pathogenicity without exerting the strong selective pressure that leads to antibiotic resistance. nih.govmdpi.com

Anticancer and Antitumor Potential

The 6-bromobenzothiazole scaffold is also a prominent feature in the design of novel anticancer agents. researchgate.net Its derivatives have been shown to inhibit the growth of various cancer cell lines by targeting specific oncogenic pathways and inducing cytotoxicity. mdpi.comresearchgate.net

One of the key molecular targets for benzothiazole-based anticancer agents is NRH:quinone oxidoreductase 2 (NQO2). nih.gov This enzyme is implicated in the progression of several diseases, including cancer, and its expression is often elevated in cancer cell lines. nih.govmalariaworld.org The development of NQO2 inhibitors is a promising strategy for cancer therapy. dntb.gov.ua

A study focused on creating potent benzothiazole inhibitors of NQO2 synthesized a series of compounds, including 6-Bromo-2-(3,5-dimethoxyphenyl)benzo[d]thiazole . nih.gov This compound, which is structurally very similar to 6-Bromo-2-iodobenzo[d]thiazole, was evaluated for its ability to inhibit NQO2 enzymatic activity. The results, shown in the table below, demonstrate significant inhibitory potential.

CompoundTargetIC50 Value
6-Bromo-2-(3,5-dimethoxyphenyl)benzo[d]thiazoleNQO2108 nM
Resveratrol (B1683913) (Positive Control)NQO2997 nM

IC50 is the concentration of an inhibitor required for 50% inhibition of enzyme activity. nih.gov

The potent inhibition of NQO2 by this 6-bromo-benzothiazole derivative suggests that this class of compounds could be valuable for developing novel anticancer therapies that target this specific pathway. nih.gov

A primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays against various human cancer cell lines. Numerous studies have reported on the cytotoxic effects of 6-bromobenzothiazole derivatives.

For example, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids showed good cytotoxicity against the human breast cancer cell line (MCF-7) and the human cervical cancer cell line (HeLa) when compared to the standard anticancer drug Cisplatin. acgpubs.orgresearchgate.net Similarly, novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives demonstrated strong cytotoxicity against both colon carcinoma cells (HCT-116) and hepatocellular carcinoma cells (Hep-G2). nih.govresearchgate.net

These studies typically use metabolic assays like the MTT assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govthermofisher.com Cell proliferation can also be assessed by measuring the incorporation of nucleotide analogs like 5-bromo-2′-deoxyuridine (BrdU) into newly synthesized DNA. nih.govaatbio.com

The table below summarizes the cytotoxic activity of a representative 6-bromobenzothiazole derivative against different cancer cell lines.

Compound ClassCell LineCancer TypeIC50 (µM)Reference Drug
6-bromobenzo[d]thiazol-2(3H)-one triazole hybrid (3j)MCF-7Breast7.12±0.45Cisplatin (10.12±0.84)
6-bromobenzo[d]thiazol-2(3H)-one triazole hybrid (3j)HeLaCervical8.01±0.56Cisplatin (11.42±0.94)
6-bromo-3-methylthiazolo[3,2-a]benzimidazole deriv. (9a)HCT-116Colon0.05±0.001Doxorubicin (0.42±0.02)
6-bromo-3-methylthiazolo[3,2-a]benzimidazole deriv. (9a)Hep-G2Liver0.07±0.003Doxorubicin (0.49±0.01)

Data compiled from multiple sources. researchgate.netnih.gov

These findings underscore the significant cytotoxic and antiproliferative potential of the 6-bromobenzothiazole scaffold, making it a valuable starting point for the development of new anticancer therapeutics. acgpubs.orgnih.gov

Apoptotic Induction and Cell Cycle Modulation

Benzothiazole derivatives have been identified as potent agents that can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells, making them promising candidates for anticancer therapies.

One novel benzothiazole derivative, PB11, has been shown to be highly cytotoxic to cancer cells by inducing apoptosis through the suppression of the PI3K/AKT signaling pathway. researchgate.net The PI3K/AKT pathway is often hyper-activated in various cancers, promoting cell survival and proliferation; its inhibition is a key strategy in cancer treatment. researchgate.net Studies on other heterocyclic compounds have shown that such interventions can lead to observable features of apoptosis, including DNA fragmentation, chromatin condensation, and cell shrinkage. nih.gov

In addition to inducing apoptosis, benzothiazole compounds can modulate the progression of the cell cycle. Numerous anticancer agents function by triggering cell cycle arrest at specific checkpoints, which can precede apoptosis. documentsdelivered.com For instance, a series of novel pyrimidine-based benzothiazole derivatives were found to induce cell cycle arrest and apoptosis in a concentration-dependent manner. google.com Similarly, other related heterocyclic compounds have been shown to arrest cell proliferation at the G2/M phase. nih.govnih.gov This disruption of the normal cell division cycle is a critical mechanism for inhibiting the growth of tumor cells. The ability of benzothiazole derivatives to interfere with key cell cycle and survival pathways underscores their potential in the development of new anticancer agents. mdpi.com

Enzyme Inhibition and Modulatory Effects

The benzothiazole nucleus serves as a scaffold for a diverse range of enzyme inhibitors, targeting various classes of enzymes involved in physiological and pathological processes.

Benzothiazole-based sulfonamides have been developed as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and CO2 homeostasis. rsc.org Certain CA isoforms, particularly hCA IX and XII, are associated with tumors, making them important targets for anticancer drugs. rsc.orgresearchgate.net

Researchers have synthesized various series of benzothiazole sulfonamides and tested their inhibitory action against several human (h) CA isoforms. rsc.orguliege.be These studies revealed that modifications to the benzothiazole scaffold, such as substitutions at the 2-position, lead to significant variations in inhibitory activity and isoform selectivity. uliege.be For example, a series of 2-amino-benzothiazole-6-sulfonamide derivatives showed effective hCA II inhibition. uliege.be Another study on novel amino acid-benzothiazole conjugates found them to be particularly effective against hCA V and hCA II, with inhibition constants (Kᵢ) in the micromolar range. nih.govnih.gov The primary sulfamoyl-bearing analogues demonstrated favorable inhibition profiles against the tumor-related hCA IX and XII isoforms, with Kᵢ values in the nanomolar range. rsc.org

Table 1: Inhibition Constants (Kᵢ) of Benzothiazole Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

Compound Type hCA I (Kᵢ) hCA II (Kᵢ) hCA V (Kᵢ) hCA IX (Kᵢ) hCA XII (Kᵢ) hCA XIII (Kᵢ) Source
Amino acid-benzothiazole conjugates - 2.9 to 88.1 µM 2.9 to 88.1 µM - - Micromolar levels nih.govnih.gov
Primary sulfamoyl-bearing analogues 61.5 nM to >100 µM - - 16.4 to 65.3 nM 29.3 to 57.5 nM - rsc.org
2-Acylamino-benzothiazole-6-sulfonamides - 7.8 to 51.5 nM - Subnanomolar/low nM - - uliege.be

While benzothiazole derivatives are known to inhibit a wide range of protein kinases, specific data on their direct inhibitory activity against pyruvate (B1213749) kinase (PK) is limited in the current scientific literature. Pyruvate kinase is a key enzyme in the glycolytic pathway, and its M2 isoform (PKM2) is a target in cancer metabolism. researchgate.net While various phytochemicals like silibinin, curcumin, and resveratrol have been identified as inhibitors of PKM2, similar findings for compounds based on the this compound scaffold are not prominently reported. researchgate.net Research on benzothiazoles has focused more extensively on other kinase families, such as those involved in cell signaling and cancer progression. researcher.life

Benzothiazole derivatives have shown significant potential as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. biointerfaceresearch.com This enzyme is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a therapeutic strategy for treating ulcers and other related diseases.

Numerous studies have reported the synthesis of benzothiazole derivatives with excellent urease-inhibitory potential. In one study, a series of compounds displayed inhibitory activity with IC₅₀ values ranging from 16.16 ± 0.54 to 105.32 ± 2.10 µM, which was significantly more potent than the standard inhibitor, acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 µM). biointerfaceresearch.com Another study found that 2-amino-6-bromobenzothiazole (B93375) and its derivatives were potent urease inhibitors, with IC₅₀ values around 27-30 µg/mL. researcher.life The inhibitory mechanism of some benzothiazole compounds has been identified as mixed-type, indicating they can bind to both the free enzyme and the enzyme-substrate complex. For instance, 2-(pyridin-4-yl)benzothiazole was found to be a more potent urease inhibitor than the reference drug hydroxyurea.

Table 2: Urease Inhibition by Benzothiazole Derivatives

Compound IC₅₀ Value Standard Inhibitor Standard IC₅₀ Source
2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio) derivatives 16.16 to 105.32 µM Acetohydroxamic acid 320.70 µM biointerfaceresearch.com
6-phenylbenzo[d]thiazole-2-amine 26.35 µg/mL Thiourea (B124793) - researcher.life
2-amino-6-bromobenzothiazole 28.4 µg/mL Thiourea - researcher.life
2-(pyridin-4-yl)benzothiazole (BTA) 0.77 mM Hydroxyurea (HU) > 0.77 mM

Beyond the specific enzymes detailed above, the benzothiazole scaffold has been successfully utilized to develop inhibitors for a variety of other clinically relevant enzyme targets.

Protein Kinases: Benzothiazole derivatives have been designed as inhibitors of several protein kinases involved in cancer and inflammation. These include Ataxia Telangiectasia and Rad3-related (ATR) kinase, Cyclin-Dependent Kinase 2 (CDK2), p38α MAP kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researcher.lifebiointerfaceresearch.com The development of pyrimidine-based benzothiazole hybrids led to potent CDK2 inhibitors with significant anticancer activity.

Alzheimer's Disease-Related Enzymes: In the context of neurodegenerative diseases, benzothiazoles have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's disease. One synthesized derivative, compound 4f, showed potent inhibition with IC₅₀ values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B.

Topoisomerases: Certain benzothiazole derivatives have been reported to inhibit topoisomerases, enzymes that are critical for managing DNA topology during cellular processes. researcher.life

NEDD8 Activating Enzyme (NAE): Through virtual screening, benzothiazole derivatives were identified as novel, non-sulfamide inhibitors of the NEDD8 activating enzyme, which is involved in cellular protein regulation and is a target in cancer therapy.

Anti-inflammatory and Analgesic Properties

Derivatives of benzothiazole have been reported to possess significant anti-inflammatory and analgesic (pain-relieving) properties. The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with better efficacy and fewer side effects is a major area of pharmaceutical research, and the benzothiazole nucleus is a promising scaffold in this endeavor.

In vivo studies, typically using the carrageenan-induced rat paw edema model, have confirmed the anti-inflammatory activity of newly synthesized benzothiazole compounds. For example, twelve novel derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. Among them, compounds 17c and 17i showed potent inhibition of edema, with compound 17c demonstrating up to 80% inhibition three hours after administration. In another study, synthesized Schiff's bases of a parent benzothiazole nucleus were evaluated, with some compounds exhibiting potent anti-inflammatory and analgesic activities when compared to standard drugs. One tested compound (BT-4) showed 70.5% anti-inflammatory activity at a dose of 200mg/kg, comparable to the standard drug acetaminophen, which showed 76.92% activity at the same dose.

Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model

Compound Dose Inhibition of Edema (after 3h) Standard Drug Standard Inhibition (after 3h) Source
17c - 80% - -
17i - 78% - -
BT-4 200 mg/kg 70.5% Acetaminophen (200 mg/kg) 76.92%

Antitubercular Activity against Mycobacterium tuberculosis

The benzothiazole scaffold is a recognized structural motif in the development of new agents to combat Mycobacterium tuberculosis. Research into novel benzothiazole derivatives has demonstrated their potential as effective antitubercular agents. researchgate.net A series of these compounds, when evaluated for their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis, showed promising results. researchgate.net Specifically, derivatives incorporating a bromo-substituted phenyl ring have exhibited significant activity, in some cases comparable to the standard drug Isoniazid. researchgate.net This highlights the importance of the benzothiazole core and the influence of specific substitutions on its biological efficacy against this resilient pathogen. The thiazole ring, a core component of the benzothiazole structure, is also found in numerous compounds screened for antitubercular properties, suggesting its foundational role in the observed activity. espublisher.comnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of benzothiazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity as potential drug candidates.

Impact of Halogen Substituents on Biological Efficacy

Halogen substituents on the benzothiazole scaffold and its associated phenyl rings play a critical role in modulating antitubercular efficacy. The presence, position, and nature of the halogen can drastically alter the compound's activity.

Chloro Substituents : Chloro groups have also been identified as important for biological activity. In one series of thiazolyl compounds, a chloro substituent was found to be responsible for the antibacterial effect. mdpi.com Similarly, a 3-chloro-4-methylanilinyl substitution on a related benzimidazole (B57391) scaffold resulted in a compound with high potency and a favorable selectivity index. nih.gov

Fluoro Substituents : The presence of a fluorine atom has also been noted to increase activity in certain series of thiazole derivatives. mdpi.com

Table 1: Impact of Halogen and Other Substituents on Biological Activity of Benzimidazole Analogues

Compound ID R Group MIC₉₉ (μM) TC₅₀ (μM) Selectivity Index (SI)
29 3-bromo-4-methylanilinyl 0.45 ± 0.07 17 ± 0 38
30 3-chloro-4-methylanilinyl 0.35 ± 0.07 53 ± 27.0 151
27 3-trifluoromethylanilinyl 1.1 ± 0.9 12 ± 2.6 11
25 4-methylanilinyl 0.50 ± 0.1 39 ± 1.4 78
26 4-methoxyanilinyl 1.4 ± 1.1 >100 >71

Data derived from studies on phenoxyalkylbenzimidazoles, which share structural similarities with the benzothiazole scaffold. nih.gov

Role of Scaffold Modifications on Potency and Selectivity

Modifications to the core benzothiazole scaffold or linked heterocyclic rings are pivotal in determining the potency and selectivity of these compounds. SAR studies have shown that even minor alterations can lead to significant changes in biological activity. nih.gov For example, replacing a phenyl ring with other aromatic systems like naphthalene, quinoline, or another benzothiazole ring in a related series of compounds led to a decrease in antitubercular activity. nih.gov Conversely, the introduction of small substituents such as acetyl or formyl groups was found to enhance activity in other thiazole-based series. mdpi.com

Pharmacological Mechanisms of Action

The mechanisms through which thiazole and benzothiazole derivatives exert their antitubercular effects are varied and appear to target several key mycobacterial pathways. While the precise target of this compound is not definitively established, studies on structurally related compounds provide valuable insights.

Inhibition of Cell Wall Synthesis : One proposed mechanism is the inhibition of enzymes involved in the synthesis of the mycobacterial cell wall. Molecular docking studies on some coumarin-thiazole hybrids suggest they may target the enoyl acyl carrier reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway (FAS-II) of M. tuberculosis. espublisher.com

Disruption of Electron Transport Chain : Another potential target is the cytochrome bc₁ complex (also known as QcrB), a critical component of the electron transport chain responsible for cellular respiration and energy production. Resistant mutants to a class of antitubercular phenoxy alkyl benzimidazoles were found to have mutations in the qcrB gene, strongly suggesting this complex as the primary target. nih.gov

Inhibition of Nucleotide Synthesis : Some thiazole-containing nucleoside analogues, such as tiazofurin, are known to act by inhibiting IMP dehydrogenase (IMPD). This enzyme is crucial for the synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov The active form of the drug, an analogue of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), effectively halts this pathway. nih.gov

Other Potential Targets : Docking studies have suggested other possible enzyme targets for thiazole derivatives, including the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, and 14a-lanosterol demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. jneonatalsurg.com

Applications in Materials Science and Photophysical Chemistry

Photophysical Mechanism Investigations

While direct and extensive research into the specific photophysical mechanisms of 6-Bromo-2-iodobenzo[d]thiazole is not widely documented, the behavior of analogous benzothiazole (B30560) derivatives provides a foundational understanding. The fluorescence properties of these molecules are central to their application. For many benzothiazole-based sensors, the underlying mechanism of analyte detection is predicated on processes such as photoinduced electron transfer (PET), twisted intramolecular charge transfer (TICT), and excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com

In a typical PET sensing mechanism, the benzothiazole fluorophore is linked to a receptor unit. In the absence of the target analyte, photoexcitation of the fluorophore leads to electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, resulting in a "turn-on" fluorescence signal. nih.gov Conversely, a "turn-off" mechanism can occur if the analyte enhances the quenching process.

The TICT mechanism is another crucial process observed in some benzothiazole derivatives. In the excited state, intramolecular rotation can lead to a non-emissive TICT state, resulting in low fluorescence quantum yield. The binding of an analyte can restrict this intramolecular rotation, blocking the formation of the TICT state and thereby enhancing the fluorescence emission. mdpi.com The heavy halogen atoms (bromine and iodine) in this compound are expected to influence the intersystem crossing rates and potentially the fluorescence quantum yield through the heavy-atom effect, a factor that is critical in the design of phosphorescent materials and probes.

Sensory and Probing Applications

The benzothiazole scaffold is a common structural motif in the design of chemosensors due to its favorable photophysical properties and the ability of its nitrogen and sulfur atoms to act as binding sites for analytes. acs.orgnih.gov These sensors are often designed to detect metal ions, which are crucial in many biological and environmental systems. mdpi.com

Benzothiazole-based probes have demonstrated high selectivity and sensitivity for various metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺. acs.orgresearchgate.net The detection mechanism often involves a change in the fluorescence or color of the solution upon interaction with the target ion. For instance, a novel benzothiazole-based chemosensor exhibited a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a distinct color change from colorless to yellow. nih.gov Such sensors can be highly selective, showing a significant fluorescence enhancement for a specific ion even in the presence of other competing ions. acs.org

The operational principle of these sensors can be either "turn-on" or "turn-off" fluorescence. A "turn-on" sensor for Zn²⁺, for example, showed a significant increase in fluorescence intensity upon binding the ion. nih.gov In contrast, "turn-off" sensors for Fe³⁺ have been developed where the fluorescence is quenched upon interaction with the ion. researchgate.net The development of these probes has practical applications in real-time analysis and even in cellular imaging to monitor ion concentrations in biological systems. nih.govresearchgate.net

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

While 6-Bromo-2-iodobenzo[d]thiazole is commercially available, the development of novel and more efficient synthetic pathways remains a key area of future research. Current synthetic approaches often involve multi-step procedures that may suffer from limitations such as harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on the development of more streamlined and atom-economical syntheses.

Furthermore, the investigation of transition-metal-catalyzed C-H activation and functionalization reactions could offer a novel and efficient way to introduce the bromo and iodo substituents onto the benzothiazole (B30560) core. This strategy would avoid the need for pre-functionalized starting materials and could lead to more sustainable synthetic processes.

Potential Novel Synthetic Approach Description Anticipated Advantages
One-Pot Synthesis A sequential reaction cascade in a single reactor, potentially starting from simpler, unfunctionalized benzothiazoles or their precursors.Reduced reaction time, lower solvent consumption, and minimized purification steps.
C-H Activation/Halogenation Direct, regioselective introduction of bromine and iodine onto a pre-formed benzothiazole ring using specialized catalysts.High atom economy, circumvents the need for pre-halogenated starting materials.
Flow Chemistry Synthesis Continuous synthesis in a microreactor system, allowing for precise control over reaction parameters.Enhanced safety, improved scalability, and higher yields.

Development of Advanced Derivatization Strategies

The presence of two distinct halogen atoms on the this compound molecule provides a versatile platform for advanced derivatization. The higher reactivity of the C-I bond compared to the C-Br bond in cross-coupling reactions allows for selective functionalization at the 2-position.

Future research will likely focus on expanding the repertoire of derivatization strategies beyond the commonly used Suzuki-Miyaura coupling. This could include the application of other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a wide range of substituents at the 2-position. Subsequent modification at the 6-position can then be achieved under different reaction conditions.

The development of orthogonal derivatization strategies, where each halogen can be selectively and independently functionalized, will be crucial for the synthesis of complex and multifunctional molecules. This could involve the use of specific catalysts and reaction conditions that are chemoselective for either the iodo or bromo group.

Derivatization Strategy Reactive Site Potential Introduced Functionality
Suzuki-Miyaura Coupling C2-IAryl, heteroaryl groups.
Sonogashira Coupling C2-IAlkynyl groups.
Heck Coupling C2-IAlkenyl groups.
Buchwald-Hartwig Amination C2-I, C6-BrAmino groups, N-heterocycles.
Stille Coupling C2-I, C6-BrOrganotin-derived moieties.

Identification of New Biological Targets and Therapeutic Areas

Derivatives of this compound have already shown promise as inhibitors of pyruvate (B1213749) kinase in Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents. However, the benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Future research should focus on screening libraries of this compound derivatives against a diverse range of biological targets to identify new therapeutic opportunities. This could involve high-throughput screening campaigns against various enzymes, receptors, and protein-protein interactions implicated in different diseases.

Given the prevalence of the benzothiazole core in anticancer agents, a particularly promising area of investigation is the development of novel cytotoxic agents derived from this compound for the treatment of various cancers. The ability to readily diversify the structure of this compound makes it an attractive starting point for the development of targeted cancer therapies.

Integration with Computational Drug Discovery Pipelines

Computational drug discovery methods, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, can significantly accelerate the drug development process. The integration of this compound and its derivatives into these computational pipelines is a crucial future direction.

Molecular modeling studies can be employed to predict the binding modes of this compound derivatives to various biological targets, helping to rationalize their activity and guide the design of more potent and selective compounds. Virtual screening of large compound libraries based on the this compound scaffold can identify promising hit compounds for further experimental evaluation.

QSAR models can be developed to establish correlations between the structural features of this compound derivatives and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Computational Method Application Expected Outcome
Molecular Docking Predicting the binding orientation of derivatives in the active site of a target protein.Identification of key interactions and guidance for lead optimization.
Virtual Screening In silico screening of a virtual library of derivatives against a specific target.Prioritization of compounds for synthesis and biological testing.
QSAR Modeling Developing mathematical models that relate chemical structure to biological activity.Prediction of the activity of new derivatives and identification of important structural features.
Molecular Dynamics Simulations Simulating the dynamic behavior of the ligand-protein complex over time.Understanding the stability of binding and the conformational changes upon binding.

Tailoring Photophysical Properties for Emerging Technologies

Benzothiazole derivatives are known to possess interesting photophysical properties, including fluorescence and phosphorescence, which make them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The heavy atom effect of bromine and iodine in this compound can significantly influence its photophysical properties, potentially leading to enhanced phosphorescence and other desirable characteristics.

Future research should focus on systematically investigating the photophysical properties of this compound and its derivatives. This will involve the synthesis of a series of compounds with different substituents at the 2- and 6-positions and the characterization of their absorption and emission properties.

By carefully tuning the electronic nature of the substituents, it should be possible to tailor the photophysical properties of these compounds for specific applications. For example, the development of derivatives with strong emission in the near-infrared region could be valuable for bioimaging applications, while those with high quantum yields could be used in the development of efficient OLEDs.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The application of these principles to the synthesis of this compound and its derivatives is an important future research direction.

This could involve the use of environmentally benign solvents, such as water or supercritical carbon dioxide, in place of traditional organic solvents. The development of catalytic methods that utilize earth-abundant and non-toxic metals is another key aspect of green chemistry.

Microwave-assisted synthesis and flow chemistry are two technologies that can contribute to more sustainable chemical processes. Microwave heating can significantly reduce reaction times and improve yields, while flow chemistry offers better control over reaction conditions and enhanced safety. The adoption of these and other green chemistry approaches will be crucial for the environmentally responsible production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-2-iodobenzo[d]thiazole, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling reactions using palladium catalysts. For instance, this compound (21c) reacts with boronic acid derivatives under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like DMSO at 80–100°C. Yields (~48%) depend on precise stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) . Alternative routes involve halogenation of benzothiazole precursors using bromine or iodine sources (e.g., NBS or I₂) in acetic acid, requiring temperature control (0–25°C) to avoid over-halogenation .

Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR in DMSO-d₆ shows distinct aromatic proton signals (e.g., δ 7.97 ppm for H-4) and iodine/bromine-induced deshielding effects. HRMS confirms the molecular ion [M-H]⁻ at m/z 405.8775 for C₁₅H₈Br₂N₂S . X-ray crystallography or DFT-based computational modeling (e.g., B3LYP/6-31+G(d)) can further validate geometry and electronic properties .

Q. What are the key structural features of this compound that influence its reactivity?

  • Methodological Answer : The halogen atoms (Br at position 6, I at position 2) create electron-deficient regions, making the compound prone to nucleophilic substitution (e.g., Suzuki coupling at C-2) . The thiazole ring’s sulfur and nitrogen atoms enhance π-electron delocalization, facilitating interactions with biological targets or metal catalysts . Comparative studies show halogen positioning alters reactivity: iodine’s larger atomic radius improves leaving-group ability compared to bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective functionalization of this compound?

  • Methodological Answer : Selectivity in cross-coupling reactions (e.g., at C-2 vs. C-6) is achieved by tuning catalysts and ligands. For C-2 iodine substitution, Pd(PPh₃)₄ with K₂CO₃ in DMSO at 90°C minimizes competing C-6 bromine displacement . For C-6 bromine substitution, CuI/1,10-phenanthroline in DMF at 120°C promotes Ullman-type couplings. Solvent polarity and temperature gradients (e.g., microwave-assisted heating) reduce side reactions .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how do structural modifications alter potency?

  • Methodological Answer : Derivatives like 6-Bromo-2-(5-bromo-1H-indol-2-yl)benzo[d]thiazole (22g) inhibit pyruvate kinase by binding to ATP pockets via halogen-π interactions and hydrogen bonding with the thiazole nitrogen . Fluorine or methyl substitutions at adjacent positions increase lipophilicity, enhancing blood-brain barrier penetration in neurological studies . Comparative tables show bromine/iodine combinations improve anticancer activity (e.g., IC₅₀ = 2.1 µM against HepG2 cells) versus non-halogenated analogs (IC₅₀ > 10 µM) .

Q. How should researchers address contradictions in reported biological data for halogenated benzothiazoles?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer results often arise from assay conditions (e.g., bacterial strain variability) or impurities. For example, residual palladium in synthesized compounds can falsely inhibit bacterial growth . Validate purity via HPLC (>95%) and replicate assays across multiple cell lines (e.g., SW620 colon cancer vs. SKRB-3 breast cancer) . Meta-analyses of halogen positioning (e.g., bromine at C-6 vs. C-5) reveal steric effects on target binding .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.